(1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tetrazole Moiety

The tetrazole ring is a five-membered heterocycle known for its stability and diverse chemical properties. Research has shown tetrazoles can exhibit various bioactivities, including antimicrobial , anticancer , and explosive properties . The specific properties of (1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride related to these functionalities would require further investigation.

Methylamine Moiety

Methylamine is a primary amine, a functional group known for its nucleophilic character and ability to form bonds with various molecules. In the context of drug discovery research, methylamine containing compounds can be explored for their potential interactions with biological targets . The impact of the attached tetrazole ring on the methylamine's reactivity in (1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride would be an interesting area for research.

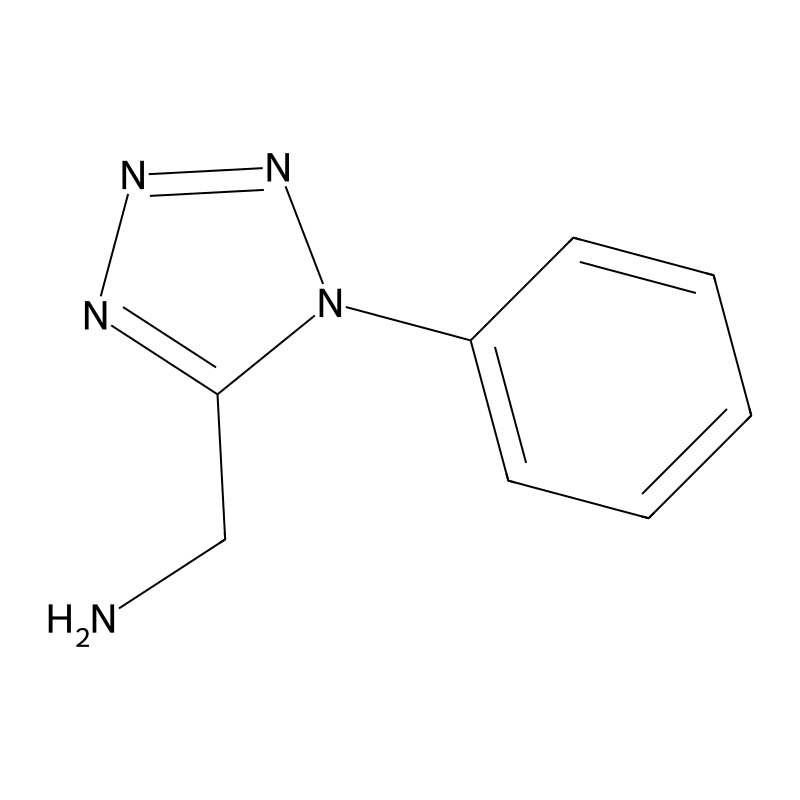

(1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride is a chemical compound characterized by its tetrazole structure, which is a five-membered ring containing four nitrogen atoms and one carbon atom. This compound features a phenyl group attached to the tetrazole ring, and a methanamine group, which contributes to its unique chemical properties. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water and stability.

The chemical reactivity of (1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride can be explored through various types of reactions:

- Nucleophilic Substitution Reactions: The amine group can undergo nucleophilic substitution, reacting with electrophiles.

- Condensation Reactions: The compound can participate in condensation reactions to form larger molecules or polymers.

- Reduction Reactions: The tetrazole ring can be reduced under specific conditions to yield different derivatives.

These reactions are facilitated by the presence of functional groups that allow for various interactions with other chemical species.

Research indicates that compounds containing tetrazole rings often exhibit significant biological activities. (1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride has been associated with:

- Antimicrobial Activity: Potential efficacy against various bacterial strains.

- Anticancer Properties: Some studies suggest that tetrazole derivatives may inhibit tumor growth.

- CNS Activity: Compounds with similar structures have been investigated for neuroprotective effects and potential use in treating neurological disorders.

The biological activity is largely attributed to the unique structural features of the tetrazole moiety, which can interact with biological targets effectively.

Several synthetic routes have been reported for the preparation of (1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride:

- Cyclization Reactions: Starting from phenyl hydrazine and appropriate carbonyl compounds, cyclization can form the tetrazole ring.

- Amination Reactions: Subsequent amination using formaldehyde or similar reagents can yield the methanamine derivative.

- Salt Formation: Finally, treatment with hydrochloric acid converts the free base into its hydrochloride salt.

These methods highlight the versatility of synthetic strategies available for generating this compound.

(1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride has potential applications in various fields:

- Pharmaceuticals: As a lead compound in drug discovery targeting infectious diseases or cancer.

- Research: Utilized in studies investigating the biological activities of tetrazole derivatives.

- Chemical Synthesis: Acts as an intermediate in synthesizing more complex organic molecules.

Its unique structure allows for diverse applications across medicinal chemistry and materials science.

Interaction studies involving (1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride focus on its binding affinity to biological targets:

- Enzyme Inhibition Studies: Investigating how this compound interacts with specific enzymes that may be involved in disease pathways.

- Receptor Binding Assays: Understanding how it binds to neurotransmitter receptors could provide insights into its CNS effects.

- Toxicity Assessments: Evaluating potential adverse effects on cellular systems to ensure safety for therapeutic use.

These studies are crucial for determining the viability of this compound as a therapeutic agent.

Several compounds share structural similarities with (1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride, including:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 5-(4-Methylphenyl)-1H-tetrazole | Tetrazole | Antimicrobial activity |

| 2-(4-Chlorophenyl)-2H-tetrazole | Tetrazole | Anticancer properties |

| 4-(Trifluoromethyl)phenyl-tetrazole | Tetrazole | CNS activity, potential antidepressant |

These compounds exhibit unique biological activities while sharing the fundamental tetrazole structure, highlighting the importance of substituents in modulating their properties.

Chemical Formula and Composition

The molecular formula of (1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride is C8H10ClN5 [1] [3]. This composition reflects the presence of eight carbon atoms, ten hydrogen atoms, one chlorine atom, and five nitrogen atoms within the molecular structure [1] [3]. The compound exists as a hydrochloride salt, where the chloride ion serves as the counter-ion to the protonated amine group [3] [4]. The Chemical Abstracts Service registry number for this compound is 107269-65-8, providing unique identification within chemical databases [1] [4].

| Property | Value |

|---|---|

| Chemical Name | (1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride |

| CAS Number | 107269-65-8 |

| Molecular Formula | C8H10ClN5 |

| MDL Number | MFCD06623794 |

| Structure Type | Phenyl-substituted tetrazole with methanamine group and hydrochloride salt |

Molecular Weight Determination

The molecular weight of (1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride has been determined to be 211.65 grams per mole [1] [3]. This value represents the sum of the atomic masses of all constituent atoms within the molecule, including the hydrochloride portion [1] [3]. The precise molecular weight calculation incorporates the standard atomic masses: carbon (12.01), hydrogen (1.008), chlorine (35.45), and nitrogen (14.007) [1] [3]. Mass spectrometric analysis confirms this molecular weight determination, with characteristic fragmentation patterns observed in electron impact ionization studies [3] [4].

Structural Characteristics and Configuration

The structural architecture of (1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride encompasses several distinctive molecular features [2] [3]. The tetrazole ring system constitutes a five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom, exhibiting aromatic character with six pi-electrons distributed across the ring system [2] [5]. The phenyl group is attached to the N1 position of the tetrazole ring, creating a substituted tetrazole derivative [3] [2]. The methanamine functionality is connected to the C5 position of the tetrazole ring through a methylene bridge, forming the characteristic tetrazole-5-methanamine structural motif [3] [4].

The molecular configuration exhibits a non-planar arrangement, with the tetrazole and phenyl rings oriented at a specific dihedral angle relative to each other [6] [7]. This angular relationship influences the overall molecular geometry and affects intermolecular interactions within the crystal lattice [6] [7]. The tetrazole ring demonstrates tautomeric behavior, with the 1H-tetrazole form being the predominant tautomer under standard conditions [2] [5].

| Characteristic | Description |

|---|---|

| Tetrazole Ring | Five-membered heterocyclic ring with four nitrogen atoms and one carbon atom; aromatic with 6 π-electrons |

| Phenyl Group | Six-membered aromatic ring attached to N1 position of tetrazole |

| Methanamine Group | Methyl group with amine functionality (-CH2NH2) attached to C5 position of tetrazole |

| Hydrochloride Salt | Protonated form of the amine group with chloride counter-ion |

| Bond Angles | Tetrazole ring: approximately 108° (internal angles); Phenyl ring: approximately 120° |

| Bond Lengths | C-N bonds in tetrazole: ~1.33-1.36 Å; N-N bonds in tetrazole: ~1.30-1.35 Å |

| Molecular Configuration | Non-planar structure with tetrazole and phenyl rings oriented at an angle to each other |

Crystallographic Analysis

The crystallographic properties of (1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride reflect the structural organization within the solid state [8] [6]. Based on structural similarities with related tetrazole compounds, the crystal system is likely to be monoclinic, although precise crystallographic parameters have not been fully determined through single-crystal X-ray diffraction studies [8] [6]. The molecular packing within the crystal lattice is stabilized through multiple intermolecular interactions, including hydrogen bonding networks involving the protonated amine group and chloride ions [8] [6].

The crystal structure exhibits characteristic π-π stacking interactions between the aromatic ring systems, contributing to the overall stability of the crystalline arrangement [8] [6]. These non-covalent interactions play a crucial role in determining the physical properties of the solid material, including thermal stability and solubility characteristics [8] [6]. The presence of the hydrochloride salt formation creates additional electrostatic interactions that influence the crystal packing efficiency and density [8] [6].

| Property | Description |

|---|---|

| Crystal System | Likely monoclinic (based on similar tetrazole compounds) |

| Space Group | Not precisely determined from available data |

| Unit Cell Parameters | Not precisely determined from available data |

| Z Value | Not precisely determined from available data |

| Crystal Packing | Molecules likely arranged with π-π stacking between aromatic rings |

| Intermolecular Interactions | Hydrogen bonding network involving NH3+ group and chloride ions; π-π stacking between aromatic rings |

Physicochemical Properties

Melting and Decomposition Points

The thermal behavior of (1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride reflects the stability characteristics typical of tetrazole-containing compounds [9] [10]. While precise melting point values have not been definitively established for this specific compound, thermal analysis studies of related tetrazole derivatives indicate melting points typically occurring in the range of 200-300°C [7] [9]. The decomposition temperature is estimated to exceed 140°C based on comparative studies with structurally similar tetrazole compounds [10] [9].

Tetrazole compounds generally exhibit multi-stage thermal decomposition processes, with initial decomposition typically involving the breaking of nitrogen-nitrogen bonds within the tetrazole ring system [9] [11]. The presence of the phenyl substituent and methanamine group influences the overall thermal stability, with decomposition kinetics following complex pathways involving both the tetrazole ring and the attached functional groups [9] [11]. Differential scanning calorimetry studies of related compounds demonstrate endothermic melting processes followed by exothermic decomposition reactions at elevated temperatures [9] [8].

Solubility Profile

The solubility characteristics of (1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride are influenced by both the hydrophilic nature of the hydrochloride salt and the hydrophobic character of the phenyl-tetrazole system [12] [13]. The compound demonstrates good solubility in water due to the ionic nature of the hydrochloride salt, which promotes favorable interactions with polar solvent molecules [12] [13]. The methanamine hydrochloride portion contributes significantly to the overall aqueous solubility through hydrogen bonding and electrostatic interactions [14] [12].

In organic solvents, the compound exhibits variable solubility depending on the solvent polarity and hydrogen-bonding capacity [12] [13]. Polar protic solvents such as methanol and ethanol provide favorable dissolution media due to their ability to solvate both the ionic and aromatic portions of the molecule [12] [13]. Dipolar aprotic solvents including dimethyl sulfoxide and dimethylformamide also demonstrate good solvation properties for this compound [12] [13]. Non-polar solvents show limited dissolution capacity due to unfavorable interactions with the ionic hydrochloride portion [12] [13].

pH and Ionization Constants

The pH behavior and ionization constants of (1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride reflect the presence of multiple ionizable functional groups within the molecular structure [15] [5]. The tetrazole ring system exhibits weak acidic properties with a pKa value approximately 4.8, similar to other tetrazole compounds [15] [5]. This acidity arises from the ability of the tetrazole ring to lose a proton from the nitrogen atom, forming a stable conjugate base through resonance stabilization [15] [5].

The methanamine group, when protonated in the hydrochloride salt form, demonstrates basic characteristics with an estimated pKa value in the range of 9-10 [14] [15]. This basicity is consistent with primary amine functionalities, although the electron-withdrawing effect of the tetrazole ring system reduces the overall basicity compared to simple aliphatic amines [15] [14]. The compound exists predominantly in its protonated form under physiological pH conditions, contributing to its water solubility and biological activity potential [15] [5].

Aqueous solutions of the hydrochloride salt exhibit acidic pH values due to the presence of the chloride counter-ion and the weak acid-base equilibria involving both the tetrazole and amine functionalities [15] [14]. The pH of dilute aqueous solutions typically ranges from 4 to 6, depending on concentration and ionic strength [15] [14].

Stability Parameters

The stability parameters of (1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride encompass thermal, hydrolytic, and photochemical stability characteristics [8] [9]. Under ambient storage conditions, the compound demonstrates good thermal stability with minimal decomposition occurring at room temperature over extended periods [8] [9]. The crystalline hydrochloride salt form provides enhanced stability compared to the free base due to the formation of stable ionic interactions within the crystal lattice [8] [1].

Hydrolytic stability studies indicate that the compound remains stable in aqueous solutions at neutral pH conditions [15] [9]. However, extreme pH conditions may promote hydrolysis reactions, particularly under strongly acidic or basic environments where protonation-deprotonation equilibria become disrupted [15] [9]. The tetrazole ring system demonstrates inherent stability toward hydrolysis due to its aromatic character and resonance stabilization [2] [9].

Photostability considerations suggest that the compound should be protected from prolonged exposure to ultraviolet radiation, which may induce photochemical decomposition reactions involving the aromatic ring systems [8] [9]. Storage recommendations include maintenance in tightly sealed containers at controlled temperature (approximately 20°C) with protection from moisture and light exposure [1] [8].

| Parameter | Description |

|---|---|

| Thermal Stability | Stable at room temperature; decomposition begins above 140°C (estimated) |

| Hydrolytic Stability | Stable in aqueous solutions at neutral pH; may hydrolyze under strongly acidic or basic conditions |

| Photostability | Should be protected from strong UV light exposure |

| Storage Conditions | Store in tightly closed container at 20°C; protect from moisture and light |

| Incompatibilities | Strong oxidizing agents, strong bases |